molecular formula C14H21NO2 B3953545 2-ethoxy-N-(pentan-3-yl)benzamide

2-ethoxy-N-(pentan-3-yl)benzamide

Cat. No.: B3953545
M. Wt: 235.32 g/mol
InChI Key: UHWNYQKRVDINSX-UHFFFAOYSA-N
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Description

2-ethoxy-N-(pentan-3-yl)benzamide is a benzamide derivative, a class of compounds known for their wide range of applications in medicinal chemistry, industrial processes, and biological research. Benzamides are amide derivatives of benzoic acid and are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Safety and Hazards

When heated to decomposition, 2-ethoxy-N-(1-ethylpropyl)benzamide emits toxic fumes of nitrogen oxides . It is recommended to store this material under ambient temperatures . In case of a spill, all sources of ignition should be removed, and the spill should be cleaned with 60-70% ethanol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(pentan-3-yl)benzamide typically involves the condensation of 2-ethoxybenzoic acid with pentan-3-ylamine. This reaction can be catalyzed by various agents, including Lewis acids or acidic ionic liquids. The reaction is usually carried out under ultrasonic irradiation to enhance the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the synthesis of benzamide derivatives like this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(pentan-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-ethoxy-N-(pentan-3-yl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anticancer and analgesic activities.

    Industry: Used in the production of polymers, resins, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethoxy-N-(pentan-3-yl)benzamide is unique due to its specific ethoxy and pentan-3-yl substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-ethoxy-N-pentan-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-4-11(5-2)15-14(16)12-9-7-8-10-13(12)17-6-3/h7-11H,4-6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWNYQKRVDINSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)C1=CC=CC=C1OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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